Structural and Lipophilicity Differentiation from a Direct Methylene-Linked Analog
Replacing the oxygen linker of the target compound with a methylene group (as in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid) reduces molecular weight, alters hydrogen bonding capacity, and significantly decreases lipophilicity [1][2].
| Evidence Dimension | cLogP (Computed Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid; XLogP3-AA = 1.4 (Computed) |
| Quantified Difference | Delta cLogP = +0.7 (50% increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This confirms the target compound is more lipophilic, a critical parameter for optimizing membrane permeability and target engagement in cellular assays, making it the preferred choice when designing analogs with enhanced cell penetration.
- [1] PubChem. (2025). Compound Summary for CID 19618642, 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 101626082, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. View Source
